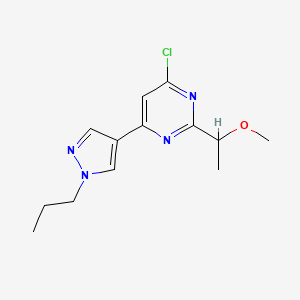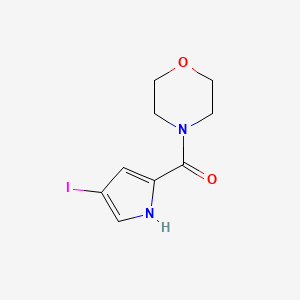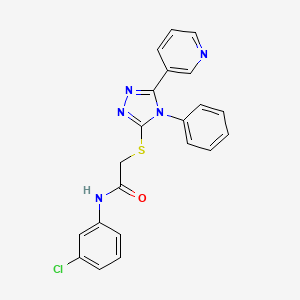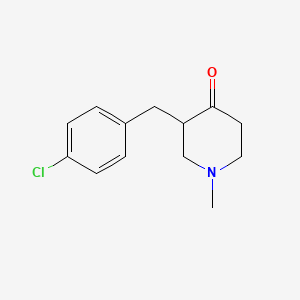
4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Substitution reactions: Introducing the methoxyethyl and propyl-pyrazolyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- 4-Chloro-2-(1-ethoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine
- 4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-imidazol-4-yl)pyrimidine
Uniqueness
4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C13H17ClN4O |
|---|---|
Poids moléculaire |
280.75 g/mol |
Nom IUPAC |
4-chloro-2-(1-methoxyethyl)-6-(1-propylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C13H17ClN4O/c1-4-5-18-8-10(7-15-18)11-6-12(14)17-13(16-11)9(2)19-3/h6-9H,4-5H2,1-3H3 |
Clé InChI |
YGTWTUWLJADJDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C=N1)C2=CC(=NC(=N2)C(C)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate](/img/structure/B11782374.png)



![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)




![tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B11782431.png)


